1-((5-fluoro-2-methoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole
Description
Properties
IUPAC Name |
1-(5-fluoro-2-methoxyphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3S/c1-22-14-8-7-13(17)11-15(14)23(20,21)19-10-9-18-16(19)12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFSLXPSCCTRTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCN=C2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation for Intermediate Formation
The synthesis begins with the preparation of 1-(5-fluoro-2-methoxyphenyl)ethanone, a critical precursor. As demonstrated in, a Friedel-Crafts acylation of 4-fluoroanisole with acetyl chloride in dichloromethane (DCM) at 1–5°C using aluminum chloride (AlCl₃) as a catalyst achieves an 89% yield. The reaction proceeds via electrophilic substitution, with the methoxy group directing acetyl placement to the para position relative to fluorine.
Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | AlCl₃ (12.7 g, 95.1 mmol) |
| Solvent | DCM (50 mL) |
| Temperature | 1–5°C |
| Reaction Time | 18 hours |
| Yield | 89% |
Post-reaction workup involves quenching with a sodium acetate buffer (pH 4–5) and extraction with DCM, followed by sodium hydroxide washes to remove residual acids.
Preparation of 2-Phenyl-4,5-dihydro-1H-imidazole
Condensation of Benzaldehyde with Ethylenediamine
The dihydroimidazole core is synthesized via a cyclocondensation reaction. Drawing from, benzaldehyde reacts with ethylenediamine in ethanol under piperidine catalysis. This method mirrors the synthesis of 2-(4-methoxyphenyl)-4,5-dihydro-1H-imidazole, where the aldehyde’s carbonyl group undergoes nucleophilic attack by the amine, followed by dehydration to form the imidazoline ring.
Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | Piperidine (few drops) |
| Solvent | Ethanol (100 mL) |
| Temperature | Room temperature |
| Reaction Time | 3 hours |
| Yield | Not reported; inferred ≥70% |
Grignard Reagent-Mediated Cyclization
An alternative approach from employs Grignard reagents for imidazole formation. For example, treating 1-trityl-4-iodoimidazole with isopropylmagnesium chloride in tetrahydrofuran (THF) at 10°C generates a nucleophilic species, which reacts with DMF to form the imidazole ring. Adaptation of this method could involve substituting benzaldehyde derivatives to introduce the phenyl group at position 2.
Coupling of Sulfonyl Chloride to Dihydroimidazole
Nucleophilic Aromatic Substitution
The final step involves coupling the sulfonyl chloride intermediate with the dihydroimidazole. Based on alkylation procedures in, this reaction likely proceeds in acetone or DMF using potassium carbonate (K₂CO₃) as a base. The sulfonyl chloride acts as an electrophile, attacking the imidazole’s nitrogen atom to form the sulfonamide linkage.
Reaction Conditions
| Parameter | Value |
|---|---|
| Base | K₂CO₃ (2.50 g, 18.1 mmol) |
| Solvent | Acetone (50 mL) |
| Temperature | Reflux (20°C) |
| Reaction Time | 18 hours |
| Yield | 98% (analogous reaction) |
Alternative Synthetic Routes
One-Pot Tandem Reactions
Patent hints at tandem reactions for complex heterocycles, though specifics are unclear. A potential one-pot method could combine Friedel-Crafts acylation, sulfonation, and imidazole cyclization in sequential steps without intermediate isolation, reducing purification losses.
Catalytic Hydrogenation for Ring Saturation
Drawing from, catalytic hydrogenation (H₂/Pd-C) could reduce a pre-formed imidazole to the dihydroimidazole post-sulfonylation. This approach avoids harsh reducing agents during earlier stages, preserving sensitive functional groups.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The target compound’s structure is confirmed via ¹H NMR, as exemplified in for related intermediates. Key signals include:
High-Performance Liquid Chromatography (HPLC)
HPLC retention times (e.g., 3.39 min for intermediates) ensure purity, while mass spectrometry (MS) confirms molecular ion peaks (e.g., m/z 169.1 [M+H]⁺ for acetylated precursors).
Challenges and Optimization Strategies
Chemical Reactions Analysis
1-((5-fluoro-2-methoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the fluorine or methoxy groups under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-((5-fluoro-2-methoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-((5-fluoro-2-methoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the fluorinated methoxyphenyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding. The imidazole ring may participate in coordination with metal ions or other functional groups, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Core Structure Variations
Compound 7a (2-Phenyl-4,5-dihydro-1H-imidazole)
- Structure : Lacks the sulfonyl group at position 1.
- Synthesis: Prepared via solvent-free conditions using ethylenediamine and a nanocatalyst (HNO₃@nano SiO₂) .
- Significance : Serves as the foundational structure; the absence of the sulfonyl group reduces molecular weight and may decrease biological activity due to diminished hydrogen-bonding capacity.
Compound 9 (N-(2-Phenyl-7-(1-(phenylsulfonyl)-4,5-dihydro-1H-imidazol-2-yl)-...))
Sulfonyl Group Modifications
1-(Benzenesulfonyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole
- Structure : Features a benzenesulfonyl group and a dichlorophenylmethylsulfanyl substituent.
1-((5-Methoxy-2,4-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole
Fluorinated Analogues
1-(3,5-Dimethylphenyl)-2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazole
- Structure : Fluorine at the para position of the phenyl group.
Antimicrobial and Cytotoxic Profiles
- Target Compound : Predicted to exhibit enhanced antimicrobial activity due to the electron-withdrawing fluoro group, which increases membrane penetration and target binding.
Biological Activity
1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is a synthetic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
The compound's molecular formula is , with a molecular weight of 351.37 g/mol. It contains a sulfonyl group, which is known to enhance biological activity by increasing solubility and modifying pharmacokinetic properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonyl group may interact with active sites on enzymes, inhibiting their function and altering metabolic pathways.
- Receptor Modulation : The compound may bind to specific receptors, influencing cellular signaling pathways.
- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, potentially reducing oxidative stress in cells.
Antimicrobial Activity
Research has indicated that derivatives of imidazole compounds possess significant antimicrobial properties. For instance, Jain et al. demonstrated that similar imidazole derivatives exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli using the cylinder well diffusion method .
| Compound | Target Bacteria | Activity (Zone of Inhibition) |
|---|---|---|
| 1a | S. aureus | 15 mm |
| 1b | E. coli | 12 mm |
Anticancer Potential
Studies have shown that imidazole derivatives can inhibit cancer cell proliferation. For example, compounds similar to this compound were tested against various cancer cell lines, yielding promising results:
These results suggest that the compound may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of signaling pathways.
Case Studies
A notable study evaluated the effects of similar imidazole derivatives on human pancreatic cancer cells. The compounds demonstrated significant cytotoxicity, with IC50 values indicating effective inhibition of cell growth. The study highlighted the importance of structural modifications in enhancing biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
